molecular formula C21H16N2O5S B11156861 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide

2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11156861
M. Wt: 408.4 g/mol
InChI Key: LJVNPWJANFUGLZ-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a chromene core substituted with methyl, oxo, and phenoxy groups at positions 2, 4, and 3, respectively. The chromene moiety is linked via an ether-oxygen bridge to an acetamide group, which is further connected to a 1,3-thiazol-2-yl ring. The 3-phenoxy substituent may influence steric and electronic properties, impacting binding interactions with biological targets.

Properties

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H16N2O5S/c1-13-20(28-14-5-3-2-4-6-14)19(25)16-8-7-15(11-17(16)27-13)26-12-18(24)23-21-22-9-10-29-21/h2-11H,12H2,1H3,(H,22,23,24)

InChI Key

LJVNPWJANFUGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=CS3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Based Acetamide Derivatives

  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): This compound shares the chromen-7-yl acetamide backbone but replaces the thiazole ring with a phenyl group. The absence of the thiazole ring may reduce coordination capacity or antimicrobial activity observed in analogous thiazole-containing compounds .
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide (): This analog incorporates a cyclopenta-fused chromene system, increasing molecular rigidity compared to the target compound’s simpler chromene scaffold. However, the 3-phenoxy group in the target compound introduces a bulky substituent that could hinder such interactions .

Thiazole-Containing Acetamides

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
    This compound retains the thiazol-2-yl acetamide group but replaces the chromene moiety with a dichlorophenyl ring. The dichlorophenyl group contributes to hydrophobic interactions, while the thiazole ring enables hydrogen bonding (N–H⋯N interactions in crystals). The target compound’s chromene system may offer superior metabolic stability due to reduced susceptibility to oxidative degradation compared to simple aryl groups .

  • The target compound’s phenoxy-chromene system may exhibit distinct pharmacokinetic profiles, such as improved membrane permeability .

Triazoloazepine and Other Heterocyclic Analogs

  • 2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide ():
    This compound replaces the thiazole ring with a triazoloazepine system, introducing a larger, more complex heterocycle. The triazoloazepine may enhance binding to targets requiring extended π-systems or basic nitrogen atoms (e.g., kinase inhibitors). However, the target compound’s thiazole ring offers synthetic accessibility and a proven track record in drug design .

Structural and Functional Analysis

Table 1: Key Structural and Pharmacological Comparisons

Compound Core Structure Key Substituents Potential Bioactivity Unique Features
Target Compound Chromene + Thiazole 3-Phenoxy, 2-methyl, 4-oxo Antimicrobial, enzyme inhibition Balanced hydrophobicity/H-bonding
(±)-2-Chloro-N-(4-methyl-2-oxo-...) Chromene + Phenyl α-Chloro, 4-methyl Anticancer, anti-inflammatory Enhanced electrophilicity
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl) Dichlorophenyl + Thiazole 3,4-Dichloro Antimicrobial, ligand coordination Strong hydrophobic interactions
N-[4-(2-Chlorophenyl)-thiazol-2-yl]-... Cyclopenta-chromene + Thiazole Cyclopenta fusion, 4-oxo Antitumor, kinase inhibition Increased rigidity

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